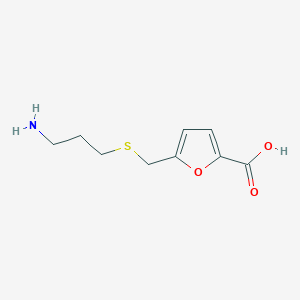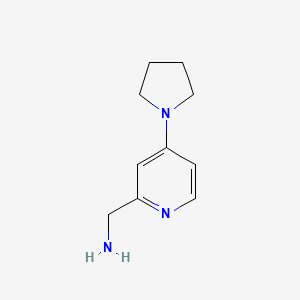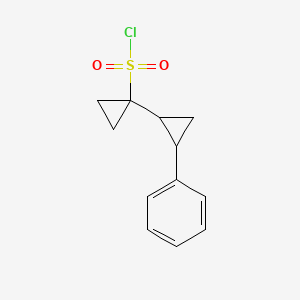
1-(2-Phenylcyclopropyl)cyclopropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenylcyclopropyl)cyclopropane-1-sulfonyl chloride is an organic compound that features a cyclopropane ring substituted with a phenyl group and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylcyclopropyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropyl derivatives with sulfonyl chloride reagents. One common method includes the reaction of 2-phenylcyclopropyl bromide with cyclopropane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylcyclopropyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfides under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
1-(2-Phenylcyclopropyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Phenylcyclopropyl)cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles and its ability to form stable intermediates. The sulfonyl chloride group is highly reactive, allowing the compound to participate in various substitution reactions. The phenyl group provides additional stability and influences the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanesulfonyl chloride: Similar structure but lacks the phenyl group, making it less stable and less selective in reactions.
2-Cyclopropoxybenzene-1-sulfonyl chloride: Contains a cyclopropoxy group instead of a cyclopropyl group, leading to different reactivity and applications.
Uniqueness
1-(2-Phenylcyclopropyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of both a phenyl group and a cyclopropyl group, which confer specific reactivity and stability. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C12H13ClO2S |
|---|---|
Molecular Weight |
256.75 g/mol |
IUPAC Name |
1-(2-phenylcyclopropyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C12H13ClO2S/c13-16(14,15)12(6-7-12)11-8-10(11)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
InChI Key |
GJEWBNUASRIBHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2CC2C3=CC=CC=C3)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B15326459.png)


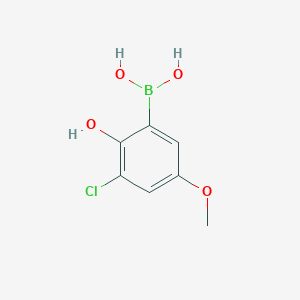

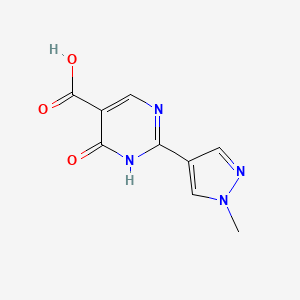
![tert-butylN-[(2R,4R)-4-aminopentan-2-yl]carbamatehydrochloride](/img/structure/B15326483.png)
![1-Oxa-9-azaspiro[5.5]undec-2-en-4-one](/img/structure/B15326490.png)

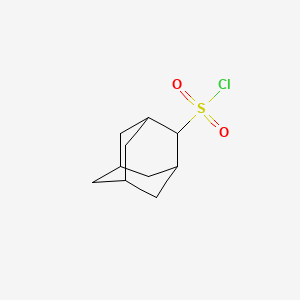
![2-Bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]ethan-1-one](/img/structure/B15326523.png)
